(2,6-Dibromo-3-methoxyphenyl)methanol
CAS No.:
Cat. No.: VC20536141
Molecular Formula: C8H8Br2O2
Molecular Weight: 295.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8Br2O2 |
|---|---|
| Molecular Weight | 295.96 g/mol |
| IUPAC Name | (2,6-dibromo-3-methoxyphenyl)methanol |
| Standard InChI | InChI=1S/C8H8Br2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 |
| Standard InChI Key | OHFRTZNQPLAZFA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)Br)CO)Br |
Introduction
(2,6-Dibromo-3-methoxyphenyl)methanol is an organic compound characterized by the presence of two bromine atoms and a methoxy group attached to a phenyl ring, along with a hydroxymethyl group. This unique substitution pattern significantly influences its chemical reactivity and biological properties. The compound is of interest in both organic chemistry and pharmaceutical research due to its potential biological activities and utility in various chemical reactions.
Synthesis Methods
The synthesis of (2,6-Dibromo-3-methoxyphenyl)methanol typically involves the reduction of 2,6-dibromobenzaldehyde using sodium tetrahydroborate as a reducing agent. This process is crucial for obtaining high yields and purity.
-
Starting Material: 2,6-Dibromobenzaldehyde
-
Reducing Agent: Sodium tetrahydroborate (NaBH4)
-
Reaction Conditions: Controlled temperature, appropriate solvents like dichloromethane
Chemical Reactions and Applications
(2,6-Dibromo-3-methoxyphenyl)methanol can undergo various chemical reactions, including oxidation and reduction. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
| Reaction Type | Reagent | Purpose |
|---|---|---|
| Oxidation | Potassium permanganate | To introduce functional groups |
| Reduction | Lithium aluminum hydride | To modify the hydroxymethyl group |
Biological Activity and Potential Applications
Research indicates that (2,6-Dibromo-3-methoxyphenyl)methanol exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. The presence of bromine and methoxy groups enhances its binding affinity to proteins, making it a candidate for further pharmacological studies.
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Enzyme Inhibition | Binding to active sites on proteins | Therapeutic uses in enzyme-related diseases |
| Protein Binding | Enhanced by bromine and methoxy groups | Drug development for protein-targeted therapies |
Related Compounds and Structural Variants
Several compounds share structural similarities with (2,6-Dibromo-3-methoxyphenyl)methanol. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol | Contains fluorine instead of one bromine | Different halogen substitution affects reactivity |
| (4,6-Dibromo-2-fluoro-3-methoxybenzoic acid) | Has a carboxylic acid instead of methanol | Potentially different biological activity due to acidity |
| Methyl 2,6-dibromo-3-methoxybenzoate | Ester functional group instead of alcohol | Different reactivity profile in esterification reactions |
These structural variants can exhibit distinct chemical properties and biological activities, making them valuable for targeted research applications and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume